Oxazolo[4,5-c]quinolin-2(3H)-one
Description
Properties
CAS No. |
59851-66-0 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-12-8-5-11-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H,12,13) |
InChI Key |
BKXAZSJMKVWAKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Scaffold Hopping: Replacing the oxazole ring in oxazoloquinolines with a γ-carboline motif (as in compound 81) improved BRD4-binding affinity by 10-fold, highlighting the impact of heterocycle choice .
SAR Insights : Tertiary amine substituents in imidazo[4,5-c]pyridin-2(3H)-ones enhance 5-HT7/5-HT2A receptor dual activity, a feature absent in oxazolo analogs .
Thermodynamic Stability: Oxazoloquinolines exhibit higher melting points (e.g., 4b in : mp 210–212°C) compared to imidazoquinolines, suggesting stronger crystal lattice interactions .
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the Ugi-4CR, where the aldehyde and amine condense with the isocyanide and 2-azidobenzoic acid to form a peptoid-like intermediate. The Wittig reaction then generates an α,β-unsaturated ketone, which undergoes intramolecular aza-Wittig cyclization to form the oxazole ring (Scheme 1). Key optimizations include:
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperature.
- Catalyst : No additional catalyst is required, as the triphenylphosphine moiety inherent to the isocyanide reagent facilitates the Wittig step.
- Stoichiometry : Equimolar ratios of all components ensure balanced reactivity, though excess aldehyde or amine may improve yields in sterically hindered cases.
Substrate Scope and Yields
The method accommodates a broad range of aldehydes (aromatic, aliphatic) and amines (primary, secondary), enabling diverse substitution patterns on the quinoline and oxazole rings. For example:
- Electron-donating groups (e.g., methoxy, methyl) on the aldehyde enhance yields by stabilizing reactive intermediates.
- Bulky amines (e.g., cyclohexylamine) slightly reduce efficiency due to steric hindrance during cyclization.
Yields typically range from 55% to 82% , depending on substituent electronic and steric effects (Table 1).
Table 1: Representative Substrates and Yields for this compound Synthesis
| Aldehyde Component | Amine Component | Yield (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | Benzylamine | 82 |
| Benzaldehyde | Cyclohexylamine | 68 |
| 2-Nitrobenzaldehyde | Aniline | 55 |
Advantages and Limitations
- Advantages :
- One-pot efficiency reduces purification steps.
- Mild conditions (room temperature, no metal catalysts) enhance practicality.
- Limitations :
Alternative Synthetic Strategies
While the Ugi/Wittig/aza-Wittig approach dominates recent literature, earlier methods for related heterocycles provide context for potential adaptations.
Cyclodehydration of Hydroxyamide Precursors
Inspired by pyrazino-furo-quinoline syntheses, hydroxyamide intermediates could theoretically undergo acid-catalyzed cyclodehydration to form the oxazole ring. However, this route remains speculative for this compound, as no direct examples are reported in the provided sources.
Multi-Component Reactions with Enamines
The formation of amidines via enamine intermediates, as seen in quinolinone amidine syntheses, suggests a possible pathway. Reacting 4-azidoquinolinones with enamines could yield triazoline intermediates that lose nitrogen to form amidines. Adapting this to oxazole formation would require substituting azides with carboxylate or carbonyl nucleophiles, though this remains unexplored in the current literature.
Structural Characterization and Analytical Data
All synthesized this compound derivatives are characterized by:
- 1H NMR : Distinct singlets for the oxazole proton (δ 7.2–7.4 ppm) and quinolinone NH (δ 11.0–11.2 ppm).
- 13C NMR : Resonances for the oxazole C=N (δ 160–162 ppm) and quinolinone carbonyl (δ 178–180 ppm).
- HRMS : Molecular ion peaks consistent with the calculated formulae.
For example, 4-methoxy-substituted this compound exhibits:
- 1H NMR (400 MHz, CDCl3) : δ 11.08 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-8), 6.95 (s, 1H, H-3), 3.92 (s, 3H, OCH3).
- 13C NMR (100 MHz, CDCl3) : δ 179.2 (C=O), 161.5 (C=N), 155.8 (C-4), 134.2 (C-8a), 128.7 (C-4a), 56.1 (OCH3).
Comparative Analysis of Methods
The Ugi/Wittig/aza-Wittig method surpasses traditional approaches in atom economy and step efficiency . For instance:
- Multi-step synthesis (e.g., separate Ugi and cyclization steps) typically yields <40% due to intermediate isolation losses.
- One-pot synthesis achieves >55% yields by minimizing handling and purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for oxazolo[4,5-c]quinolin-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via thermolytic degradation of 4-azido-2(1H)-quinolones under controlled heating (80–120°C) in aprotic solvents like toluene. Key steps include azide preparation and cyclization . Alternative routes involve ZrCl₄-catalyzed cyclocondensation of 4-hydroxyquinolin-2-ones with acylating agents, achieving yields of 65–85% under mild conditions (room temperature, 12–24 h) .
- Critical Factors : Solvent polarity, temperature, and catalyst loading (e.g., ZrCl₄ at 5 mol%) significantly impact regioselectivity and purity. Impurities often arise from incomplete cyclization or side reactions with electron-deficient substrates .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns (δ 7.2–8.5 ppm) and confirm lactam carbonyl signals (δ 165–170 ppm) .
- IR : Identify lactam C=O stretches at 1680–1700 cm⁻¹ and oxazole ring vibrations at 1550–1600 cm⁻¹ .
- HRMS : Employ ESI+ mode with isotopic pattern matching to verify molecular ions (e.g., [M+H]⁺ for C₁₁H₈N₂O₂: calculated 217.0606, observed 217.0609) .
Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do substituents affect them?
- Methodology :
- Solubility : Assess via shake-flask method in PBS (pH 7.4) and DMSO. Unsubstituted derivatives show poor aqueous solubility (<10 µg/mL), while 3-methyl or 4-methoxy groups enhance lipophilicity (logP > 2.5) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Lactam rings are stable under acidic conditions but hydrolyze in basic media (pH > 10) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing fused oxazoloquinolinones be addressed?
- Methodology :
- Substrate Design : Use electron-withdrawing groups (e.g., nitro, cyano) at position 5 of the quinoline core to direct cyclization to the oxazolo[4,5-c] position .
- Catalytic Control : Employ Sc(OTf)₃ or InCl₃ to favor 6-endo-dig cyclization over alternative pathways, achieving >90% regioselectivity .
Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) or BET bromodomains (PDB: 3P5O) to prioritize derivatives with strong hydrogen bonding (e.g., lactam O interacting with Lys745 in EGFR) .
- QSAR Models : Train models on datasets (n > 50) with descriptors like polar surface area (PSA) and AlogP to predict IC₅₀ values for kinase inhibition (R² > 0.85) .
Q. How do contradictory data on enzyme inhibition (e.g., IC₅₀ variability) arise, and how can they be resolved?
- Methodology :
- Assay Standardization : Compare results across labs using identical protocols (e.g., ADP-Glo™ kinase assay for EGFR TK inhibition) .
- Structural Analysis : Resolve discrepancies via X-ray crystallography of inhibitor-enzyme complexes. For example, steric clashes in the ATP-binding pocket may explain poor reproducibility for bulky N-substituents .
Q. What in vivo models are suitable for evaluating the antinociceptive efficacy of this compound derivatives?
- Methodology :
- Acetic Acid Writhing Test (Mice) : Administer compounds orally (1–10 mg/kg) and measure writhes over 20 min. Active derivatives reduce writhing by >50% vs. control (e.g., ED₅₀ = 0.5 mg/kg for fluorophenyl-substituted analogs) .
- Neuropathic Pain Models : Use chronic constriction injury (CCI) in rats to assess mechanical allodynia via von Frey filaments. Compounds with logBB > −0.5 (blood-brain barrier penetration) show sustained efficacy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
